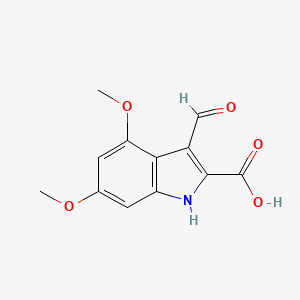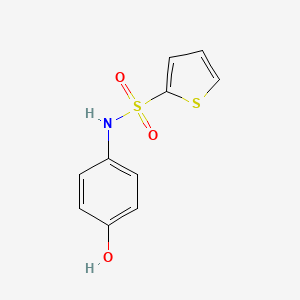![molecular formula C18H18N2O3 B2824814 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide CAS No. 851411-63-7](/img/structure/B2824814.png)
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The chromenopyridine nucleus is a versatile scaffold that exhibits a wide range of pharmacological properties, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities .
Mecanismo De Acción
Target of Action
Compounds with a chromenopyridine nucleus, which is present in this compound, have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It is known that chromenopyridine derivatives interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
Given the broad range of pharmacological activities associated with chromenopyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Chromenopyridine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide can be achieved through various methods. One efficient approach involves a one-pot synthesis under catalyst-free conditions. This method utilizes a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water medium (3:1 v/v). The reaction is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods have been developed, which involve the Michael addition of 4-aminocoumarin to arylidenemalononitrile at elevated temperatures (150°C) without any solvent .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reaction conditions typically involve mild to moderate temperatures and the use of organic solvents like ethanol and dichloromethane .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in various functionalized chromenopyridine derivatives .
Aplicaciones Científicas De Investigación
N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme interactions and cellular pathways. In medicine, it has potential therapeutic applications due to its antibacterial, anti-inflammatory, and anticancer properties. Additionally, it is used in the pharmaceutical industry for drug development and in the agrochemical industry for developing new pesticides .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide include other chromenopyridine derivatives such as 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile and 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridine .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the pivalamide group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-9-13(20-17(22)18(2,3)4)19-15-11-7-5-6-8-12(11)23-16(21)14(10)15/h5-9H,1-4H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHGSIWMRBIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2824731.png)




![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)



![ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate](/img/structure/B2824745.png)
![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)
![3-(4-ethoxyphenyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2824752.png)
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)

